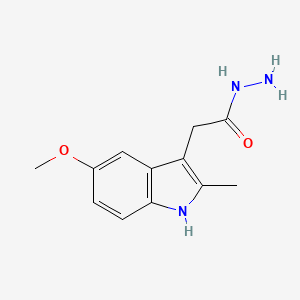

2-(5-Methoxy-2-methyl-1h-indol-3-yl)acetohydrazide

Übersicht

Beschreibung

2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetohydrazide is an indole derivative known for its significant biological activities. Indole derivatives are a prominent class of compounds in medicinal chemistry due to their diverse pharmacological properties. This compound, in particular, has been studied for its potential anti-inflammatory, analgesic, and antibacterial activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetohydrazide typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of 5-methoxy-2-methylindole.

Acylation: The indole derivative is then acylated using acetic anhydride to form 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetic acid.

Hydrazide Formation: The acetic acid derivative is then reacted with hydrazine hydrate to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Hydrazone/Schiff Base Formation

The hydrazide group undergoes condensation with aldehydes to form hydrazones, a cornerstone reaction for derivative synthesis.

Reaction with Aromatic Aldehydes

Mechanistic Insights :

-

Catalyst : Glacial acetic acid protonates the aldehyde, enhancing electrophilicity.

-

Kinetics : Completion typically requires 3–5 hours under reflux .

-

Characterization :

Reaction with Aliphatic Aldehydes

Limited data exist, but analogous reactions with formaldehyde or acetaldehyde are hypothesized to yield methylidene derivatives, though experimental validation is pending.

Biological Activity of Derivatives

While beyond the scope of chemical reactions, synthesized hydrazones exhibit enhanced pharmacological properties:

-

MMINA : Binds cyclooxygenase-2 (COX-2) via hydrogen bonds with LEU-531 and TYR-385 residues (binding energy: −9.00 kcal/mol) .

-

Anti-inflammatory Activity : Selective COX-2 inhibition (IC₅₀: 0.82 μM) with minimal COX-1 interaction.

Stability and Reactivity Considerations

-

Thermal Stability : Melts at 168–170°C without decomposition .

-

Solubility : Ethanol and methanol are ideal solvents for reactions; low aqueous solubility.

-

Side Reactions : Prolonged reflux may lead to hydrolysis of the hydrazide group, necessitating strict reaction time control .

Unexplored Reaction Pathways

Potential areas for future research include:

-

Cyclocondensation : With diketones or β-ketoesters to form pyrazole or triazole rings.

-

Metal Complexation : Coordination with transition metals (e.g., Cu²⁺, Fe³⁺) to enhance catalytic or medicinal properties.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

The compound has been investigated for its pharmacological properties , particularly as a potential anti-inflammatory agent. Studies have shown that derivatives of indole structures can exhibit cyclooxygenase inhibition, which is crucial for the development of non-steroidal anti-inflammatory drugs (NSAIDs) . The structural modifications seen in 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetohydrazide may enhance its efficacy and reduce side effects associated with traditional NSAIDs.

Table 1: Comparison of Indole Derivatives

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 5-Methoxy-2-methyl-3-indoleacetic acid | 0.95 | Potential anti-inflammatory properties |

| 2-(5-Methoxy-1H-indol-3-yl)acetic acid | 0.94 | Lacks hydrazide functionality |

| Methyl 5-methoxy-1H-indole-3-carboxylate | 0.91 | Different reactivity profile |

| 3-(5-Methoxy-1H-indol-3-yl)propanoic acid | 0.91 | Varied pharmacological activities |

| 5-Methoxy-1H-indole-3-carboxylic acid | 0.88 | Potential for different interactions |

Antimicrobial Activity

Research has indicated that compounds containing the indole structure, such as this compound, demonstrate notable antimicrobial properties . In various studies, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi . For instance, specific derivatives exhibited significant zones of inhibition against Staphylococcus aureus and Bacillus subtilis, indicating their potential as antimicrobial agents .

Table 2: Antimicrobial Activity of Indole Derivatives

| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (μg/mL) |

|---|---|---|

| Compound A | 21 (S. aureus) | 62.5 |

| Compound B | 22 (B. subtilis) | 31.25 |

| Compound C | 7.8 (C. albicans) | 7.8 |

Mechanism of Action Studies

Understanding the mechanism of action of this compound is crucial for optimizing its therapeutic use. Interaction studies focusing on its binding affinity to various biological targets are essential for elucidating how it exerts its effects at the molecular level . These studies often involve molecular docking simulations to predict how the compound interacts with specific enzymes or receptors.

Synthesis and Structural Characterization

The synthesis of this compound has been achieved through various methods, including refluxing with substituted benzaldehydes in the presence of glacial acetic acid . The synthesized compounds have been characterized using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm their structures and purity.

Wirkmechanismus

The mechanism of action of 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to selectively inhibit cyclooxygenase-2 (COX-2) enzyme, which plays a key role in the inflammatory process. By inhibiting COX-2, the compound reduces the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Indomethacin: A well-known nonsteroidal anti-inflammatory drug (NSAID) that also inhibits COX-2.

2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetic acid: Another indole derivative with similar biological activities.

Uniqueness

2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetohydrazide is unique due to its specific hydrazide functional group, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives. This makes it a valuable compound for further research and development in medicinal chemistry .

Biologische Aktivität

2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetohydrazide is a notable compound within the indole derivative class, characterized by its unique hydrazide functional group. This compound has garnered attention due to its diverse biological activities, which include anti-inflammatory, analgesic, and antibacterial properties. Understanding its biological activity is essential for potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H15N3O, with a molecular weight of approximately 233.27 g/mol. The structure features an indole moiety substituted with a methoxy and methyl group, linked to an acetyl hydrazide group. This configuration is believed to contribute to its biological activity.

Research indicates that the compound may exert its effects through various biochemical pathways:

- Antioxidant Activity : It has been shown to reverse the augmentation of nitric oxide (NO) and malondialdehyde (MDA) levels induced by cisplatin, while enhancing the activity of antioxidant enzymes such as glutathione peroxidase (GPx) and superoxide dismutase (SOD).

- Cyclooxygenase Inhibition : Similar to other indole derivatives, this compound has been studied for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammation and pain pathways .

Anti-inflammatory and Analgesic Properties

Several studies have highlighted the anti-inflammatory potential of this compound:

- In Vivo Studies : Experimental models have demonstrated that this compound can significantly reduce inflammation markers, suggesting its potential as a lead compound for developing new anti-inflammatory drugs .

Antibacterial Activity

The antibacterial efficacy of the compound has also been documented:

- Activity Against Pathogens : It exhibits activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) against MRSA has been reported as low as 0.98 μg/mL .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Indomethacin | NSAID | COX inhibitor, anti-inflammatory |

| 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetic acid | Indole derivative | Anti-inflammatory |

| 5-Fluorouracil | Anticancer agent | Antitumor activity |

This table illustrates that while many indole derivatives share anti-inflammatory properties, the unique hydrazide functionality of this compound may confer distinct advantages in terms of selectivity and potency.

Case Studies

Recent research has provided further insights into the biological activities of this compound:

- Antiviral Activity : A study evaluated various indole derivatives against the tobacco mosaic virus (TMV), showing that compounds similar to this compound exhibited moderate antiviral effects .

- Neuroprotective Effects : In vitro studies indicated potential neuroprotective properties against oxidative stress in neuronal cells, suggesting applications in neurodegenerative disease research .

Eigenschaften

IUPAC Name |

2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-7-9(6-12(16)15-13)10-5-8(17-2)3-4-11(10)14-7/h3-5,14H,6,13H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWYZXBHYLPJADU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)OC)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90944505 | |

| Record name | 2-(5-Methoxy-2-methyl-1H-indol-3-yl)ethanehydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90944505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21909-54-6 | |

| Record name | NSC54763 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54763 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(5-Methoxy-2-methyl-1H-indol-3-yl)ethanehydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90944505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural significance of the 'J'-shaped conformation observed in 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide?

A1: The 'J'-shaped conformation adopted by this compound in its crystal structure is attributed, at least in part, to a weak intramolecular C-H⋯N hydrogen bond. [] This conformation influences how the molecule interacts with other molecules and can play a role in its packing within the crystal lattice.

Q2: How do this compound derivatives interact with carbon steel surfaces to inhibit corrosion?

A2: Research suggests that derivatives of this compound, such as (E)-2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-(4-methylbenzylidene)acetohydrazide (MeHDZ) and (E)-N′-benzylidene-2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide (HHDZ), exhibit corrosion inhibition properties on carbon steel in acidic environments. [] Electrochemical studies indicate that these compounds adsorb onto the steel surface, forming a protective layer. This adsorption process is supported by the Langmuir adsorption isotherm model, suggesting physicochemical interactions between the inhibitor molecules and the steel surface. []

Q3: How do computational studies contribute to understanding the corrosion inhibition mechanism of these compounds?

A3: Density functional tight-binding (DFTB) calculations and molecular dynamics simulations provide valuable insights into the interactions between this compound derivatives and metal surfaces. [] These computational approaches help to elucidate the adsorption behavior of the inhibitor molecules, identify the key functional groups involved in binding to the metal surface, and predict their effectiveness as corrosion inhibitors. These insights contribute to a deeper understanding of the inhibition mechanism at a molecular level.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.